4-(1,3-ジオキソ-1,3-ジヒドロ-イソインドール-2-イルメチル)-安息香酸

概要

説明

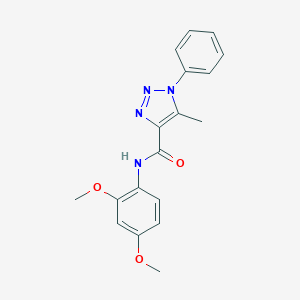

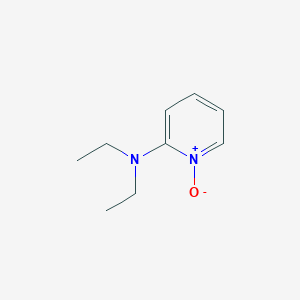

“4-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzoic acid” is a chemical compound with the molecular formula C16H17NO4 . It’s also known as N-Phthaloyltranexamic acid .

Molecular Structure Analysis

The molecular structure of this compound consists of 16 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The exact mass is 287.11600 .科学的研究の応用

製薬合成

この化合物は、さまざまな医薬品の合成に使用されます。 これは、無水フタル酸と4-アミノ安息香酸メチルから合成されており、複雑な薬用分子の作成における役割を示しています .

生物活性評価

この化合物の誘導体は、その生物学的活性について評価されており、潜在的な抗ウイルス特性が含まれています .

がん治療研究

この化合物を含むインドール誘導体は、がん細胞の治療に有望であることが示されており、この分野における有効性について継続的な研究が行われています .

微生物治療研究

インドール誘導体に関する研究は、さまざまな微生物の治療におけるその応用にも及んでおり、抗生物質または抗真菌薬としての潜在的な使用を示唆しています .

さまざまな疾患の治療

インドール誘導体の幅広い薬理活性は、この化合物が人体内のさまざまな障害の治療に役立つ可能性があることを示唆しています .

化学変換

関連化合物の特性について、さらなる化学変換のための研究が行われており、化学合成における新しい用途につながる可能性があります .

特性

IUPAC Name |

4-[(1,3-dioxoisoindol-2-yl)methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO4/c18-14-12-3-1-2-4-13(12)15(19)17(14)9-10-5-7-11(8-6-10)16(20)21/h1-8H,9H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIHMCLGGARGAHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

227598-41-6 | |

| Record name | 4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate](/img/structure/B514639.png)

![2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 2-methyl-4-quinolinecarboxylate](/img/structure/B514640.png)

![3,8-Diphenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine](/img/structure/B514647.png)

![2-(2-thienyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B514648.png)

![2-[(5-Methylisoxazol-3-yl)amino]-2-oxoethyl 2-furoate](/img/structure/B514652.png)

![N-(4-hydroxyphenyl)-2-[2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-2-oxoacetamide](/img/structure/B514665.png)

![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine](/img/structure/B514684.png)

![1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B514688.png)